molecular formula C12H17NO6 B016205 4-Aminophenyl alpha-D-mannopyranoside CAS No. 34213-86-0

4-Aminophenyl alpha-D-mannopyranoside

Cat. No. B016205
CAS RN: 34213-86-0
M. Wt: 271.27 g/mol
InChI Key: MIAKOEWBCMPCQR-GCHJQGSQSA-N
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Description

4-Aminophenyl alpha-D-mannopyranoside (4-APM) is a synthetic carbohydrate derivative that is widely used in various scientific research applications . It is non-toxic and non-immunogenic, making it an attractive option for laboratory experiments . It is also used to modify the surface of liposomes to increase uptake kinetics .


Molecular Structure Analysis

The molecular formula of 4-APM is C12H17NO6 . Unfortunately, the search results do not provide a detailed analysis of its molecular structure. For a comprehensive molecular structure analysis, it would be best to refer to specialized resources or databases.


Chemical Reactions Analysis

4-APM is used as a substrate of mannosidase . It is involved in the hydrolysis of 4-aminophenyl-ALPHA-D-mannosidase by the enzyme, which is detected by spectrophotometry . It is also used to modify the surface of liposomes to increase uptake kinetics .


Physical And Chemical Properties Analysis

4-APM is a white to yellow cast powder . It is soluble in water . Its optical activity is [α]/D 123.00 to 135.00°, c = 9.00-11.00 mg/mL in methanol . The molecular weight is 271.27 .

Scientific Research Applications

Surface Modification of Liposomes

4-Aminophenyl α-D-mannopyranoside is used to modify the surface of liposomes to increase uptake kinetics . This application is particularly useful in drug delivery systems where enhanced cellular uptake of liposomes can lead to improved therapeutic efficacy.

Safety And Hazards

4-APM may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and avoid contact with skin and eyes .

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAKOEWBCMPCQR-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187800
Record name 4-Aminophenylmannoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl alpha-D-mannopyranoside

CAS RN

34213-86-0
Record name p-Aminophenyl α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34213-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylmannoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034213860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylmannoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was 4-Aminophenyl α-D-mannopyranoside utilized in the research on pea lectin?

A1: The study employed 4-Aminophenyl α-D-mannopyranoside as a key component in creating a "monoligand affinophore." [] This affinophore was engineered by coupling iodoacetylated 4-Aminophenyl α-D-mannopyranoside to N-succinylated glutathione. This conjugate was then used in capillary affinophoresis to investigate the binding affinity of pea lectin towards various neutral sugars.

Q2: What is the significance of using a monoligand affinophore in this research?

A2: The use of a monoligand affinophore, specifically incorporating 4-Aminophenyl α-D-mannopyranoside, offered a controlled and specific approach to study pea lectin's binding properties. [] This method allowed for the accurate determination of dissociation constants between the lectin and various neutral sugars, providing insights into the lectin's carbohydrate recognition capabilities.

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